molecular formula C11H15Br2NO B13069369 [(3,4-Dibromophenyl)methyl](3-methoxypropyl)amine

[(3,4-Dibromophenyl)methyl](3-methoxypropyl)amine

Cat. No.: B13069369
M. Wt: 337.05 g/mol
InChI Key: PAHRCEGTQWIOSX-UHFFFAOYSA-N
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Description

(3,4-Dibromophenyl)methylamine is a brominated aromatic amine featuring a 3,4-dibromophenyl group attached via a methylene bridge to a 3-methoxypropylamine chain. The compound’s molecular formula is C₁₁H₁₅Br₂NO, with an approximate molecular weight of 337.05 g/mol (based on the dibromo analog in ).

Properties

Molecular Formula

C11H15Br2NO

Molecular Weight

337.05 g/mol

IUPAC Name

N-[(3,4-dibromophenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C11H15Br2NO/c1-15-6-2-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3

InChI Key

PAHRCEGTQWIOSX-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=CC(=C(C=C1)Br)Br

Origin of Product

United States

Preparation Methods

The synthesis of (3,4-Dibromophenyl)methylamine typically involves the reaction of 3,4-dibromobenzyl chloride with 3-methoxypropylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Mechanism of Action

The mechanism of action of (3,4-Dibromophenyl)methylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(3,4-Dichlorophenyl)methylamine (CAS 103859-25-2, )
  • Molecular Formula: C₁₁H₁₅Cl₂NO
  • Molecular Weight : 248.15 g/mol
  • Key Differences: Substitution of bromine with chlorine reduces molecular weight by ~35% and decreases lipophilicity (Cl has lower atomic radius and polarizability than Br). Antimicrobial activity trends () suggest halogen type and position significantly impact bioactivity; dibromo compounds may exhibit enhanced efficacy against biofilm-forming pathogens like Pseudomonas aeruginosa .
1-(3-Chlorophenyl)ethylamine ()
  • Molecular Formula: C₁₂H₁₈ClNO
  • Molecular Weight : 227.73 g/mol
  • Key Differences :
    • Ethyl linkage instead of benzyl group reduces aromatic conjugation and electron density.
    • Single 3-chloro substituent (vs. 3,4-dibromo) diminishes steric bulk and electronic effects, likely lowering antimicrobial potency .

Methoxy Chain Isomers

(3,4-Dibromophenyl)methylamine (CAS 1593437-86-5, )
  • Molecular Formula: C₁₁H₁₅Br₂NO
  • Molecular Weight : 337.05 g/mol
  • Boiling points and solubility may differ due to altered molecular packing and polarity .

Trifluoromethoxy-Substituted Analog

(3-Methoxypropyl)({1-[4-(trifluoromethoxy)phenyl]ethyl})amine ()
  • Molecular Formula: C₁₃H₁₈F₃NO₂ (inferred)
  • Key Differences :
    • Trifluoromethoxy (-OCF₃) substituent increases electronegativity and metabolic stability compared to dibromo groups.
    • Enhanced lipophilicity from -CF₃ may improve blood-brain barrier penetration but reduce aqueous solubility .

Structural and Functional Implications

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target compound C₁₁H₁₅Br₂NO 337.05 3,4-dibromo (high lipophilicity), linear 3-methoxypropyl chain (moderate steric bulk)
Dichloro analog () C₁₁H₁₅Cl₂NO 248.15 Lower molecular weight, reduced bioactivity potential
Branched methoxy analog () C₁₁H₁₅Br₂NO 337.05 Steric hindrance from branching may limit target interactions
Trifluoromethoxy analog () C₁₃H₁₈F₃NO₂ ~305.29 High electronegativity, improved metabolic stability

Biological Activity

(3,4-Dibromophenyl)methylamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure

The chemical formula for (3,4-Dibromophenyl)methylamine can be represented as follows:

Biological Activity Overview

Research on related compounds has indicated a wide range of biological activities, suggesting that (3,4-Dibromophenyl)methylamine may exhibit similar effects. These activities include:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antidiabetic
  • Antimalarial

Target Receptors

Compounds with similar structures have been shown to bind with high affinity to various receptors, including serotonin and dopamine receptors. This binding is crucial for their pharmacological effects.

Mode of Action

The electrophilic substitution reactions are significant for compounds like (3,4-Dibromophenyl)methylamine due to the delocalization of π-electrons in the aromatic ring. This property may enhance the compound's reactivity and interaction with biological targets.

Pharmacokinetics

Studies on related compounds reveal that they can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This action may contribute to their therapeutic effects in conditions like depression and anxiety disorders.

Case Studies

  • Anticancer Activity : A study demonstrated that structurally similar dibromo compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.
  • Antimicrobial Properties : Research indicated that derivatives of dibromophenyl compounds showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, suggesting high efficacy.
  • Anti-inflammatory Effects : In vitro studies revealed that related compounds could inhibit pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.

Data Tables

Biological ActivityCompound TypeObserved EffectReference
AnticancerDibromo derivativesInduction of apoptosis
AntimicrobialDibromo derivativesLow MIC against bacteria
Anti-inflammatoryAromatic aminesInhibition of cytokines

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